3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine
Overview
Description
“3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine” is a chemical compound with the molecular formula C8H9BrINO. It has a molecular weight of 341.97 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine” is 1S/C8H9BrINO/c1-4-6(9)5(2)11-8(12-3)7(4)10/h1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine” is a solid at room temperature . It has a molecular weight of 341.97 .Scientific Research Applications
Antioxidant Properties
- A study focused on the synthesis and reactivity of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which includes derivatives of 3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine. These compounds demonstrated significant antioxidant properties, with some being the most effective phenolic chain-breaking antioxidants reported to date (Wijtmans et al., 2004).
Synthesis and Structural Analysis
- Another research paper detailed the enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki–Miyaura cross-coupling reaction. This study contributes to the understanding of the structure and potential applications of these compounds in various fields (Pomarański et al., 2016).
Applications in Medicinal Chemistry
- Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to 3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine, revealed their potential as antiviral agents, particularly against retroviruses. This highlights the significance of such compounds in the development of new antiviral drugs (Hocková et al., 2003).
Hydrogen Bonding Studies
- A study on the structural and spectroscopic evidence of hydrogen bonding in derivatives of 3-bromo-5-hydroxy-2,6-dimethylpyridine provided insights into the molecular interactions and stability of these compounds, which is crucial for their practical applications in various scientific fields (Hanuza et al., 1997).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-bromo-3-iodo-2-methoxy-4,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrINO/c1-4-6(9)5(2)11-8(12-3)7(4)10/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJMGLVLANBBMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)OC)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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